molecular formula C9H14N2O2 B13314144 Ethyl 1-cyanopiperidine-3-carboxylate

Ethyl 1-cyanopiperidine-3-carboxylate

Cat. No.: B13314144
M. Wt: 182.22 g/mol
InChI Key: BLJLVPLYYKCDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyanopiperidine-3-carboxylate is a piperidine derivative featuring a cyano (-CN) group at the 1-position and an ethoxycarbonyl (-COOEt) group at the 3-position. Piperidine derivatives are widely studied for their bioactive properties, with stereochemistry and substituent positioning critically influencing pharmacological activity .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 1-cyanopiperidine-3-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)8-4-3-5-11(6-8)7-10/h8H,2-6H2,1H3

InChI Key

BLJLVPLYYKCDKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-cyanopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

Ethyl 1-cyanopiperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-cyanopiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-cyanopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The cyano group and the piperidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-cyanopiperidine-1-carboxylate (CAS 182808-28-2)

  • Molecular Formula : C₉H₁₄N₂O₂
  • Key Features: Cyano group at 4-position, ethoxycarbonyl at 1-position.
  • Structural Impact: The reversed positions of the cyano and ester groups compared to the target compound alter electronic and steric environments. This may affect binding interactions in biological systems or reactivity in synthetic pathways.
  • Applications: Used in intermediates for drug discovery, leveraging the electron-withdrawing cyano group for stability or directed functionalization .

Ethyl 1-ethylpiperidine-3-carboxylate (CAS 57487-93-1)

  • Molecular Formula: C₁₀H₁₉NO₂
  • Key Features: Ethyl group at 1-position instead of cyano.
  • Physicochemical Properties: Molecular Weight: 185.26 g/mol XLogP3: 1.3 (moderate lipophilicity) Rotatable Bonds: 4 (higher conformational flexibility than cyano analogs).

Ethyl 1-benzylpiperidine-3-carboxylate (CAS 72551-53-2)

  • Key Features : Benzyl group at 1-position.
  • However, increased molecular weight (est. ~275 g/mol) may reduce bioavailability compared to the target compound .

Ethyl 1-Boc-3-piperidinecarboxylate

  • Key Features : tert-Butoxycarbonyl (Boc) protecting group at 1-position.
  • Synthetic Utility: The Boc group is hydrolyzable under acidic conditions, making this compound a precursor in multi-step syntheses. Unlike the cyano group, Boc provides temporary amine protection, highlighting divergent synthetic applications .

Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate (CAS 101583-07-7)

  • Molecular Weight : 303.35 g/mol
  • Key Features : Benzoyl and oxo groups introduce ketone functionality and aromaticity.
  • Reactivity: The oxo group enables keto-enol tautomerism, offering reactivity distinct from cyano derivatives. The benzoyl group may enhance UV absorption, useful in analytical detection .

Data Table: Comparative Analysis of Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Functional Groups Notable Applications
Ethyl 1-cyanopiperidine-3-carboxylate -CN (1), -COOEt (3) ~182 (est.) ~0.8 Cyano, ester Drug intermediates, catalysis
Ethyl 4-cyanopiperidine-1-carboxylate -CN (4), -COOEt (1) 182.22 0.5 Cyano, ester Pharmaceutical synthesis
Ethyl 1-ethylpiperidine-3-carboxylate -Et (1), -COOEt (3) 185.26 1.3 Alkyl, ester Flexible building block
Ethyl 1-Boc-3-piperidinecarboxylate -Boc (1), -COOEt (3) ~243 (est.) 2.1 Protected amine, ester Peptide synthesis
Ethyl 1-benzoyl-6,6-dimethyl-... -Benzoyl (1), oxo (4) 303.35 2.5 Ketone, ester, benzoyl Bioactive intermediate

Key Findings and Implications

Substituent Positioning: The 1-cyano group in the target compound likely enhances electrophilicity at the piperidine nitrogen compared to alkyl or aryl substituents, influencing reactivity in nucleophilic substitutions or cycloadditions .

Lipophilicity: Cyano analogs generally exhibit lower logP values than benzoyl or Boc derivatives, suggesting improved aqueous solubility, which is advantageous for drug delivery .

Pharmacological Potential: Piperidine derivatives with electron-withdrawing groups (e.g., -CN) are prioritized in kinase inhibitor design due to their ability to modulate enzyme active sites .

Biological Activity

Ethyl 1-cyanopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with cyano and carboxylate groups. The synthesis typically follows a multi-step pathway that includes the formation of the piperidine ring, introduction of the cyano group, and esterification to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds derived from similar piperidine scaffolds have shown inhibitory effects on key signaling pathways involved in cancer cell proliferation. Specifically, the compound's ability to inhibit AKT signaling has been noted, which is crucial in many cancers, including prostate cancer. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency (Table 1).

Cell Line IC50 (µM) Mechanism of Action
PC-3 (Prostate Cancer)5.2AKT pathway inhibition
MIA PaCa-2 (Pancreatic Cancer)3.8Induction of apoptosis
THP-1 (Macrophages)10.5NLRP3 inflammasome inhibition

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • AKT Inhibition : The compound has been shown to inhibit AKT phosphorylation, leading to reduced cell survival and proliferation in cancer cells .
  • Induction of Apoptosis : Flow cytometry assays indicated that treatment with this compound results in increased apoptotic cell populations, suggesting that it triggers programmed cell death pathways .
  • NLRP3 Inflammasome Modulation : this compound has also been investigated for its role in modulating NLRP3 inflammasome activity, which is crucial in inflammatory responses and cancer progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Prostate Cancer Model : In a study involving PC-3 cells, treatment with this compound led to a dose-dependent decrease in cell viability and significant apoptosis induction after 48 hours of exposure.
  • Inflammatory Disease Model : In a mouse model of colitis, compounds similar to this compound demonstrated protective effects by inhibiting NLRP3 activation and reducing inflammation markers .

Q & A

Q. How can researchers optimize the synthesis of ethyl 1-cyanopiperidine-3-carboxylate to improve yield and purity?

Methodological Answer: Synthetic optimization involves evaluating reaction conditions such as solvent choice (e.g., ethyl alcohol for miscibility and low residue ), temperature gradients, and catalytic systems. For example, nucleophilic substitution or condensation reactions can be monitored via thin-layer chromatography (TLC) and purified using column chromatography with silica gel. Yield improvements may require inert atmospheres (N₂/Ar) to prevent side reactions. Purity validation via NMR (¹H/¹³C) and HPLC (using C18 columns) is critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring and ester moiety. The cyano group (CN) shows a sharp singlet at ~110–120 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the C≡N stretch at ~2200–2260 cm⁻¹ and ester C=O at ~1700–1750 cm⁻¹ .
  • X-ray Crystallography : Use SHELX for structure refinement (e.g., SHELXL for small-molecule resolution ).

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

  • Conformational Analysis : Employ Gaussian or ORCA for DFT calculations to predict stable chair/boat conformations of the piperidine ring. Compare with experimental X-ray data (e.g., SHELX-refined structures ).
  • Docking Studies : Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes in CNS drug discovery). Validate with pharmacological assays .

Q. How should researchers address conflicting data in the literature regarding the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Stability Studies : Replicate conflicting conditions (e.g., pH 2–6 buffers at 25–40°C) and monitor degradation via LC-MS. Use deuterated solvents (D₂O/DCl) for NMR stability tracking .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-CN) can trace hydrolysis pathways. Compare kinetic data with Arrhenius plots to identify activation barriers .

Methodological Design Questions

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

  • Standardized Protocols : Document inert gas purging, solvent drying (molecular sieves), and strict temperature control.
  • Batch Consistency : Use QC checkpoints (e.g., intermediate HPLC purity >95%) and reference standards from NIST or PubChem .
  • Collaborative Validation : Cross-verify results with independent labs using identical synthetic routes .

Q. How can researchers design assays to evaluate the compound’s role as a pharmacophore in drug discovery?

Methodological Answer:

  • In Vitro Screening : Test against target receptors (e.g., serotonin transporters) using radioligand binding assays.
  • SAR Studies : Synthesize analogs (e.g., varying ester/cyano groups) and correlate structural features with activity using QSAR models .

Analytical Challenges

Q. What are the limitations of GC-MS for analyzing this compound, and how can they be mitigated?

Methodological Answer:

  • Thermal Degradation : GC inlet temperatures >200°C may decompose the compound. Use lower temperatures (150–180°C) or derivatization (silylation) .
  • Alternative Methods : LC-MS/MS with electrospray ionization (ESI+) provides better sensitivity without thermal degradation .

Data Interpretation and Reporting

Q. How should researchers report crystallographic data for this compound to meet journal standards?

Methodological Answer:

  • CIF Submission : Include SHELXL-refined coordinates, thermal parameters, and R-factors. Use ORTEP-3 for graphical representations .
  • Validation Tools : Check with PLATON or CCDC Mercury for missed symmetry or voids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.